C(OCCCCOC=C)(=O)C1=CC=C(C(OCCCCOC=C)=O)C=C1
. This indicates that the compound consists of a benzene ring substituted with two ester groups, each of which contains a “4-(ethenyloxy)butyl” group. The compound is sourced from the esterification process involving terephthalic acid, a well-known benzenepolycarboxylic acid, and 4-(vinyloxy)butanol. Terephthalic acid itself is widely used in the manufacture of polyesters, especially polyethylene terephthalate (PET), which is a common plastic used in textiles and packaging materials. Bis[4-(vinyloxy)butyl]terephthalate can be classified under the category of vinyl esters, which are known for their reactivity and utility in polymerization processes.
The synthesis of bis[4-(vinyloxy)butyl]terephthalate typically involves the following steps:
The molecular structure of bis[4-(vinyloxy)butyl]terephthalate features two vinyloxybutyl groups attached to a central terephthalate moiety. Key aspects include:
Bis[4-(vinyloxy)butyl]terephthalate can undergo various chemical reactions:
The mechanism of action for bis[4-(vinyloxy)butyl]terephthalate primarily involves its ability to undergo polymerization:
This mechanism highlights its utility in applications requiring durable materials with specific thermal and mechanical properties.
The physical and chemical properties of bis[4-(vinyloxy)butyl]terephthalate include:
Bis[4-(vinyloxy)butyl]terephthalate has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4